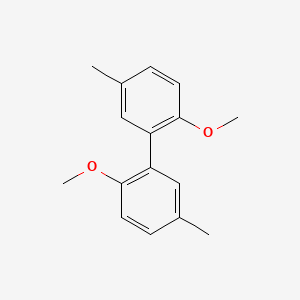
2,2'-Dimethoxy-5,5'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H18O2 It is a derivative of biphenyl, where two methoxy groups and two methyl groups are substituted at the 2,2’ and 5,5’ positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2’-dimethoxybiphenyl and 5,5’-dimethylbiphenyl.
Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness, ensuring the compound is produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or alkyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, the compound acts as a ligand, coordinating with metal centers to facilitate various chemical transformations . In biological systems, its derivatives may interact with cellular targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dimethylbiphenyl: This compound lacks the methoxy groups present in 2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl.
3,3’-di-tert-butyl-5,5’-dimethyl(1,1’-biphenyl)-2,2’-diol: This compound has tert-butyl groups instead of methoxy groups.
2-bromo-3’,5’-dimethyl-1,1’-biphenyl: This compound contains a bromine atom in place of one of the methoxy groups.
Uniqueness
2,2’-Dimethoxy-5,5’-dimethyl-1,1’-biphenyl is unique due to the presence of both methoxy and methyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
7168-55-0 |
|---|---|
Fórmula molecular |
C16H18O2 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
1-methoxy-2-(2-methoxy-5-methylphenyl)-4-methylbenzene |
InChI |
InChI=1S/C16H18O2/c1-11-5-7-15(17-3)13(9-11)14-10-12(2)6-8-16(14)18-4/h5-10H,1-4H3 |
Clave InChI |
PHSNYHFJEZIZBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C2=C(C=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


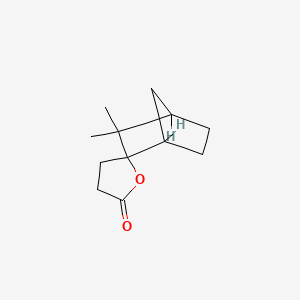

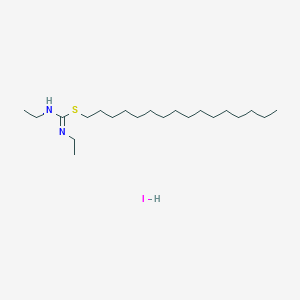
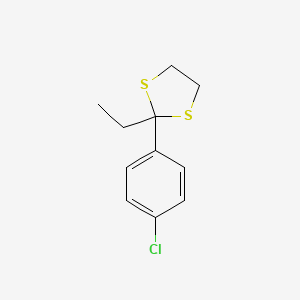
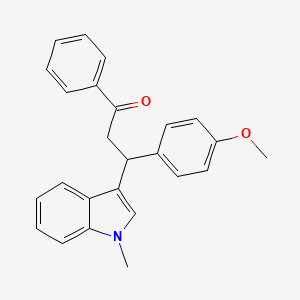


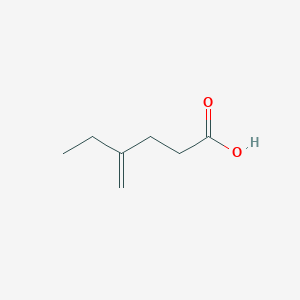

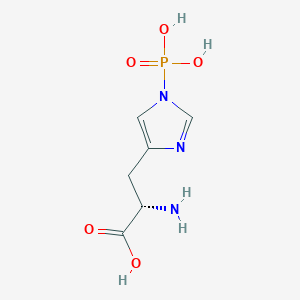
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
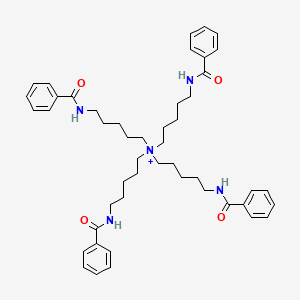
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
